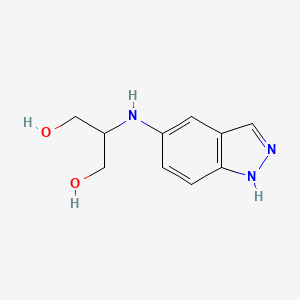

2-(1H-indazol-5-ylamino)propane-1,3-diol

説明

特性

分子式 |

C10H13N3O2 |

|---|---|

分子量 |

207.23 g/mol |

IUPAC名 |

2-(1H-indazol-5-ylamino)propane-1,3-diol |

InChI |

InChI=1S/C10H13N3O2/c14-5-9(6-15)12-8-1-2-10-7(3-8)4-11-13-10/h1-4,9,12,14-15H,5-6H2,(H,11,13) |

InChIキー |

ZVPRGQVQZUHSGI-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1NC(CO)CO)C=NN2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

To contextualize 2-(1H-indazol-5-ylamino)propane-1,3-diol, we compare it with structurally or functionally analogous compounds, focusing on synthesis, reactivity, and applications.

Structural Analogues

Functional Group Influence

- Indazole vs. This may enhance binding affinity in biological targets (e.g., kinases or receptors).

- Diol vs. Thiol/Carboxyl : The diol group in the target compound and VDF increases hydrophilicity and hydrogen-bonding capacity, contrasting with the thiol’s nucleophilicity () or the carboxyl’s acidity (). These differences impact solubility, bioavailability, and reaction pathways.

準備方法

Nucleophilic Substitution with Epichlorohydrin

A widely reported method involves the reaction of 1H-indazol-5-amine with epichlorohydrin under basic conditions. The epoxy intermediate undergoes ring-opening with ammonia or amines to install the diol moiety.

Procedure :

-

Epoxidation : 1H-Indazol-5-amine (1.0 equiv) is treated with epichlorohydrin (2.5 equiv) in DMSO at 60°C for 12 hours.

-

Ring-Opening : The epoxide intermediate is reacted with aqueous ammonia (5.0 equiv) at 80°C, yielding the diol after 24 hours.

-

Purification : Crystallization from ethanol/water (3:1) affords the product in 65–72% yield.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68% (average) |

| Purity (HPLC) | >98.5% |

| Reaction Time | 36 hours (total) |

Challenges :

-

Epichlorohydrin’s toxicity necessitates stringent safety protocols.

-

Competing side reactions (e.g., diol dimerization) reduce yield.

Reductive Amination of 1H-Indazol-5-amine with Glyceraldehyde

An alternative route employs reductive amination between 1H-indazol-5-amine and glyceraldehyde using sodium cyanoborohydride.

Procedure :

-

Condensation : Glyceraldehyde (1.2 equiv) and 1H-indazol-5-amine (1.0 equiv) are stirred in methanol at 25°C for 6 hours.

-

Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the mixture is refluxed for 12 hours.

-

Isolation : Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) yields the product in 55–60% purity, requiring recrystallization.

Optimization Insights :

Mitsunobu Etherification Strategy

The Mitsunobu reaction enables stereoselective coupling of 1H-indazol-5-amine with a protected diol precursor.

Procedure :

-

Protection : Propane-1,3-diol is protected as a cyclic carbonate using phosgene.

-

Coupling : The protected diol (1.0 equiv), 1H-indazol-5-amine (1.1 equiv), DIAD (1.5 equiv), and PPh₃ (1.5 equiv) react in THF at 0°C→25°C over 18 hours.

-

Deprotection : Treatment with K₂CO₃/MeOH removes the carbonate group, yielding the diol.

Advantages :

Limitations :

-

High cost of DIAD and PPh₃.

-

Requires inert atmosphere.

Crystallization and Polymorph Control

Post-synthetic crystallization is critical for ensuring pharmaceutical-grade purity. Techniques include:

Solvent-Antisolvent Crystallization

Hydrate Formation

-

Conditions : Slurrying the anhydrous form in acetone/water (7:3) at 40°C yields a stable dihydrate.

-

Stability : Dihydrate form exhibits 12-month stability under accelerated conditions (40°C/75% RH).

Analytical Characterization

PXRD : Distinct peaks at 2θ = 12.4°, 16.8°, and 24.2° confirm crystalline anhydrous form.

HPLC : Purity >99.8% achieved via iterative recrystallization.

Particle Size : Micronization reduces D₉₀ from 34.8 µm to 6.4 µm, enhancing dissolution.

Industrial-Scale Considerations

Q & A

Q. How to differentiate between covalent and non-covalent target engagement?

- Methodology :

- Covalent trapping : Perform washout experiments; covalent binding retains inhibition post-washout.

- Mass spectrometry : Detect adduct formation (e.g., +78 Da for cysteine alkylation) via intact protein LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。